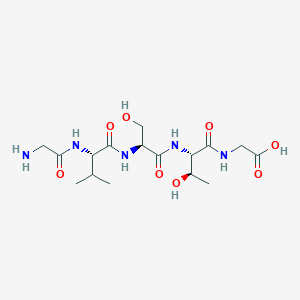

Glycyl-L-valyl-L-seryl-L-threonylglycine

Description

Properties

CAS No. |

819802-80-7 |

|---|---|

Molecular Formula |

C16H29N5O8 |

Molecular Weight |

419.43 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H29N5O8/c1-7(2)12(20-10(24)4-17)16(29)19-9(6-22)14(27)21-13(8(3)23)15(28)18-5-11(25)26/h7-9,12-13,22-23H,4-6,17H2,1-3H3,(H,18,28)(H,19,29)(H,20,24)(H,21,27)(H,25,26)/t8-,9+,12+,13+/m1/s1 |

InChI Key |

CRLZSQQROYVTFX-PSJXJDHFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Glycyl L Valyl L Seryl L Threonylglycine

High-Resolution Structural Determination Techniques

High-resolution techniques are fundamental to determining the precise three-dimensional arrangement of atoms within a peptide.

X-ray Crystallography of Glycyl-L-valyl-L-seryl-L-threonylglycine and Its Complexes

To date, no crystallographic data for this compound has been deposited in structural databases. Were such a study to be conducted, the resulting electron density map would allow for the precise placement of each atom, revealing the peptide's torsional angles (phi, psi, and omega) and any intramolecular hydrogen bonds that stabilize its structure.

Cryo-Electron Microscopy (Cryo-EM) Applications in Oligopeptide Structural Studies

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structure of large biomolecular assemblies in a near-native state. While typically applied to larger proteins and complexes, its application to smaller oligopeptides is an emerging area. For this compound, Cryo-EM would be most relevant if the peptide were part of a larger complex, for instance, bound to a receptor or assembled into a fibrillar structure. Single-particle analysis of such a complex could reveal the bound conformation of the peptide. However, there are no published Cryo-EM studies involving this specific pentapeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, which often better reflects their biologically relevant state. A full NMR analysis of this compound would involve a suite of experiments, including COSY, TOCSY, and NOESY, to assign proton and carbon resonances and to identify through-bond and through-space correlations.

Specifically, Nuclear Overhauser Effect (NOE) data would provide distance constraints between protons that are close in space, which are crucial for calculating a three-dimensional model of the peptide's predominant solution conformation(s). J-coupling constants could provide information about dihedral angles. Currently, no such NMR studies for this compound are available in the literature.

Advanced Spectroscopic Characterization Methods

Spectroscopic methods provide valuable, albeit lower-resolution, information about the conformational properties of peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides. The CD spectrum of this compound in various solvents would indicate the presence of ordered structures like α-helices, β-sheets, or turns, versus a disordered or random coil conformation. For instance, a strong negative band around 200 nm is often indicative of a random coil structure, which is common for short, flexible peptides in aqueous solution. Without experimental data, the secondary structure content of this peptide remains speculative.

Theoretical and Computational Structural Biology Approaches

Theoretical and computational methods provide powerful tools to investigate the structural dynamics and energetic properties of peptides at an atomic level. These approaches complement experimental techniques by offering detailed insights into conformational landscapes and electronic structures that are often difficult to capture through empirical observation alone. For the pentapeptide this compound, computational chemistry offers a pathway to understanding its intrinsic flexibility and the subtle interplay of forces that govern its three-dimensional structure.

Molecular Dynamics Simulations for Conformational Landscapes of Pentapeptides

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic behavior and conformational preferences of a peptide. americanpeptidesociety.orgnih.gov For a flexible pentapeptide like this compound, MD simulations are instrumental in exploring its vast conformational space.

The process begins with the creation of an initial three-dimensional structure of the peptide, often in an extended or idealized conformation. This structure is then placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of empirical potential energy functions that define the intramolecular and intermolecular forces. americanpeptidesociety.org

Long-duration MD simulations, often on the scale of microseconds, allow the peptide to fold and unfold, sampling a wide range of possible conformations. semanticscholar.org Analysis of the resulting trajectory can identify predominant structural motifs, such as β-turns, and characterize the transitions between different conformational states. semanticscholar.org The inherent flexibility of the glycine (B1666218) residues, coupled with the steric bulk of the valine side chain and the hydrogen-bonding capabilities of serine and threonine, suggests a complex conformational landscape for this compound.

Key parameters derived from MD simulations include dihedral angle distributions, root-mean-square deviation (RMSD) from a reference structure, and the formation of intramolecular hydrogen bonds. These analyses provide a quantitative description of the peptide's structural preferences. For instance, the propensity of the peptide to form specific types of β-turns can be evaluated by monitoring the φ and ψ dihedral angles of the central amino acid residues.

Table 1: Representative Dihedral Angle Distributions for a Simulated β-turn in this compound

| Residue | Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| L-Valyl (i+1) | φ | -65.2 | 15.3 |

| L-Valyl (i+1) | ψ | -28.9 | 20.1 |

| L-Seryl (i+2) | φ | -88.7 | 25.5 |

| L-Seryl (i+2) | ψ | 5.4 | 18.8 |

This table presents hypothetical data representative of what could be obtained from an MD simulation, illustrating a common Type I β-turn conformation.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of the electronic structure and energetics of molecules. cuni.cz Unlike the empirical force fields used in MD, quantum mechanical methods can explicitly model the electronic distribution and bonding within a peptide. These calculations are computationally more intensive than MD simulations and are typically performed on a limited number of representative conformations identified from MD trajectories or other conformational search methods. semanticscholar.org

Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to optimize the geometry of different conformers of this compound and to determine their relative energies with high accuracy. uniovi.es This allows for a precise ranking of the stability of different folded structures. The electronic properties, such as the distribution of charges on the atoms and the nature of the peptide bonds, can also be analyzed in detail.

For this compound, quantum chemical calculations can elucidate the energetic contributions of specific intramolecular interactions, such as hydrogen bonds involving the hydroxyl groups of serine and threonine. These calculations can also provide insights into the electronic consequences of different side-chain orientations.

A key application of quantum chemistry in this context is the refinement of energies for a set of low-energy conformers. By performing single-point energy calculations on structures extracted from an MD simulation, a more accurate potential energy surface can be constructed. This hybrid approach combines the extensive conformational sampling of MD with the high accuracy of quantum mechanics. semanticscholar.org

Table 2: Calculated Relative Energies of Representative Conformers of this compound

| Conformer | Predominant Secondary Structure | Relative Energy (kcal/mol) |

| 1 | Extended | 5.2 |

| 2 | Type I β-turn | 0.0 |

| 3 | Type II' β-turn | 1.8 |

| 4 | Globular (unstructured) | 3.5 |

This table displays plausible relative energies for different conformations as might be determined by quantum chemical calculations, with the most stable conformer set as the zero-point reference.

These computational approaches, when used in concert, offer a comprehensive picture of the structural and energetic properties of this compound, bridging the gap between its primary sequence and its three-dimensional conformational preferences.

Investigation of Molecular Interactions and Biological Recognition Mechanisms

Protein-Peptide Interaction Dynamics

The interaction of peptides with proteins is fundamental to many biological processes. These interactions are governed by a combination of factors including the peptide's primary sequence, its conformational flexibility, and the chemical properties of its amino acid side chains.

Receptor Binding Studies and Ligand-Target Recognition

The binding of a peptide ligand like Glycyl-L-valyl-L-seryl-L-threonylglycine to a protein receptor is a highly specific process. The specificity of this recognition is determined by the complementary shapes and chemical properties of the binding sites on both the peptide and the protein. The valine residue, with its hydrophobic side chain, could facilitate binding to a hydrophobic pocket on a receptor. The serine and threonine residues, containing hydroxyl groups, are capable of forming hydrogen bonds, which are crucial for the stability of many ligand-receptor complexes.

The recognition process can be conceptualized as a multi-step event, often involving an initial long-range electrostatic attraction followed by short-range van der Waals forces, hydrogen bonding, and hydrophobic interactions to stabilize the complex. The glycine (B1666218) residues at the N- and C-termini provide conformational flexibility, allowing the peptide to adopt a structure that is optimal for binding to its target.

Enzymatic Substrate Specificity and Catalytic Mechanisms Involving this compound

Enzymes that act on peptides, such as proteases, often exhibit a high degree of substrate specificity. The sequence of amino acids in a peptide substrate is a key determinant of whether an enzyme will recognize and cleave it. For instance, serine proteases, a major class of proteolytic enzymes, have a catalytic triad (B1167595) of serine, histidine, and aspartate in their active site. libretexts.org The specificity of these enzymes is largely determined by the nature of the S1 pocket, which accommodates the amino acid side chain adjacent to the scissile bond. libretexts.org

The catalytic mechanism of serine proteases involves a nucleophilic attack by the active site serine on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by the cleavage of the peptide bond and the release of the first product fragment. The remaining part of the peptide is transiently acylated to the enzyme before being released by hydrolysis. libretexts.org

The presence of serine and threonine in this compound could also make it a substrate for certain kinases, enzymes that catalyze the phosphorylation of hydroxyl groups on amino acid side chains. The specificity of protein kinases is determined by the amino acid sequence surrounding the phosphorylation site. nih.gov

Oligopeptide Interactions with Biomembranes and Cellular Components

The interaction of peptides with cell membranes is a critical aspect of their biological activity. The nature of this interaction depends on the peptide's amino acid composition, sequence, and secondary structure. The hydrophobic valine residue in this compound could potentially insert into the hydrophobic core of the lipid bilayer, while the hydrophilic serine, threonine, and glycine residues would likely interact with the polar head groups of the phospholipids (B1166683) or the aqueous environment.

Metal Ion Complexation and Coordination Chemistry in Biological Contexts

The amino acid residues in a peptide can act as ligands for metal ions, forming coordination complexes. The carboxylate groups, amino groups, and the side chains of certain amino acids are all potential metal binding sites.

Characterization of this compound Metal Chelates

This compound has several potential sites for metal chelation. The N-terminal amino group and the C-terminal carboxylate group can coordinate with a metal ion. Additionally, the amide nitrogens of the peptide backbone can deprotonate and participate in metal binding, particularly with transition metals like copper(II). The hydroxyl groups of the serine and threonine side chains can also act as coordination sites.

The formation of metal chelates can be characterized by various spectroscopic techniques. For example, infrared (IR) spectroscopy can be used to observe changes in the vibrational frequencies of the amide and carboxylate groups upon metal binding. ekb.eg UV-Visible spectroscopy is useful for studying the d-d electronic transitions of transition metal ions in the complex, which are sensitive to the coordination geometry. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the peptide-metal complex in solution.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups (amide, carboxylate) upon metal binding. ekb.eg |

| UV-Visible Spectroscopy | Information on the electronic environment and coordination geometry of the metal ion. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of the peptide-metal complex in solution. |

| X-ray Crystallography | Precise three-dimensional structure of the metal chelate in the solid state. |

Influence of Metal Binding on Pentapeptide Conformation and Function

The binding of a metal ion can have a profound effect on the conformation of a peptide. The coordination of the metal ion to multiple sites on the peptide can impose conformational constraints, leading to a more rigid and well-defined structure. This change in conformation can, in turn, alter the biological activity of the peptide.

For instance, if this compound binds to a receptor, metal-induced conformational changes could either enhance or diminish its binding affinity. Similarly, if the peptide is a substrate for an enzyme, metal binding could affect its recognition and processing by the enzyme. The coordination of a metal ion can also protect the peptide from enzymatic degradation.

Computational and Bioinformatic Approaches in Glycyl L Valyl L Seryl L Threonylglycine Research

Molecular Docking and Binding Energy Prediction for Oligopeptides

Molecular docking is a cornerstone of computational drug discovery and is extensively used to predict the binding orientation of a ligand, such as an oligopeptide, to its target receptor. This technique allows researchers to visualize and analyze the interactions between Glycyl-L-valyl-L-seryl-L-threonylglycine and its potential biological targets at an atomic level. The process involves sampling a vast number of possible conformations of the peptide within the binding site of a receptor and then using a scoring function to estimate the binding affinity for each conformation.

The prediction of binding energy is a critical component of this process. It quantifies the strength of the interaction between the peptide and its receptor. Various computational methods are employed for this purpose, ranging from relatively simple empirical scoring functions to more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies.

| Software | Docking Algorithm | Scoring Function Principles | Application to Oligopeptides |

|---|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Empirical free energy function based on a combination of intermolecular energy terms. | Widely used for its flexibility and accuracy in predicting binding modes of small peptides. |

| HADDOCK | Information-driven flexible docking | Combines experimental data with a scoring function that includes van der Waals, electrostatic, and desolvation energies. | Particularly useful when experimental data, such as from NMR or mutagenesis, is available to guide the docking process. |

| Rosetta FlexPepDock | Monte Carlo minimization | Energy function that includes terms for van der Waals interactions, hydrogen bonding, electrostatics, and solvation. | Optimized for the high-resolution modeling of peptide-protein complexes, allowing for significant flexibility of the peptide backbone and side chains. |

| Glide | Hierarchical search algorithm | Empirical scoring function (GlideScore) that includes terms for ligand-receptor interaction energies and desolvation. | Known for its speed and accuracy, making it suitable for high-throughput virtual screening of peptide libraries. |

De Novo Peptide Design and Rational Drug Design Principles

Beyond studying the naturally occurring this compound, computational approaches are instrumental in the design of novel peptides with enhanced or entirely new functionalities. This falls under the umbrella of de novo peptide design and rational drug design.

De novo design, or "from the beginning" design, involves the creation of peptide sequences that are not found in nature. Computational algorithms are used to assemble amino acid sequences that are predicted to fold into a specific three-dimensional structure capable of binding to a target with high affinity and specificity. These methods often employ libraries of peptide fragments and sophisticated energy functions to guide the design process.

Rational drug design, on the other hand, typically starts with a known peptide, such as this compound, and systematically modifies its structure to improve its properties. This can involve substituting specific amino acids to enhance binding, introducing chemical modifications to increase stability, or cyclizing the peptide to constrain its conformation and improve its affinity for a target. Computational tools are used to predict the effects of these modifications before they are synthesized and tested in the laboratory, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentapeptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of pentapeptides like this compound, QSAR can be used to predict the biological activity of novel, unsynthesized peptides based on their amino acid sequence and other physicochemical properties.

The first step in QSAR modeling is to generate a set of molecular descriptors for each peptide in a training set with known biological activities. These descriptors can be simple, such as molecular weight and charge, or more complex, such as topological indices and quantum chemical parameters. Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. This model can then be used to predict the activity of new peptides.

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Physicochemical Properties | Hydrophobicity scales (e.g., Kyte-Doolittle), isoelectric point, molecular weight. | Properties of individual amino acids that influence peptide solubility, charge, and overall structure. |

| Topological Descriptors | Wiener index, Randić index. | Information about the connectivity and branching of the amino acid side chains. |

| 3D-MoRSE Descriptors | 3D-Molecule Representation of Structures based on Electron diffraction. | Three-dimensional information about the atomic coordinates of the amino acids. |

| Z-scales | Z1 (hydrophobicity), Z2 (steric properties), Z3 (polarity). | Principal components derived from a large number of physicochemical properties of amino acids. |

Data Mining and Analysis of Peptide Sequence-Structure-Function Databases

The vast and ever-growing amount of biological data stored in public and private databases is a valuable resource for peptide research. Data mining techniques are employed to extract meaningful patterns and relationships from these large datasets. For instance, researchers can search for sequences similar to this compound in protein and peptide databases to identify naturally occurring proteins that contain this motif. This can provide clues about its potential biological function and evolutionary origins.

Furthermore, by analyzing the structural and functional annotations of these related peptides and proteins, it is possible to infer the likely structure and function of this compound. Databases such as the Protein Data Bank (PDB) for structural information, UniProt for protein sequence and functional information, and specialized peptide databases like PepBank and BIOPEP are invaluable resources for this type of analysis.

Artificial Intelligence and Machine Learning Applications in Peptide Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of scientific research, and peptide science is no exception. These technologies are being applied to a wide range of problems, from predicting the biological activity of peptides to designing entirely new peptide-based therapeutics.

In the context of this compound research, ML models can be trained on large datasets of peptides with known properties to predict various characteristics of this pentapeptide, such as its solubility, stability, and potential for immunogenicity. Deep learning models, a subset of ML, are particularly adept at learning complex patterns from data and have shown great promise in predicting the three-dimensional structure of peptides from their amino acid sequence alone. As more data on this compound and related peptides become available, AI and ML will undoubtedly play an increasingly important role in unlocking its full potential.

Peptidomimetic Design and Development Strategies Inspired by Glycyl L Valyl L Seryl L Threonylglycine

Design Principles for Enhancing Proteolytic Stability and Bioavailability

A primary challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases and poor absorption following oral administration. nih.gov The oral bioavailability of peptides is typically under 1-2% due to enzymatic degradation in the gastrointestinal tract and poor penetration across the intestinal membrane. nih.govresearchgate.net Peptidomimetic design focuses on chemical modifications to enhance stability and bioavailability without compromising biological activity. nih.govacs.org

Altering the peptide backbone is a key strategy to increase resistance to enzymatic cleavage. nih.govnih.gov Since proteases recognize and cleave specific amide bonds in the peptide backbone, introducing non-natural linkages can effectively block this degradation. nih.gov

Key Backbone Modifications:

N-methylation: Introducing a methyl group to the nitrogen atom of the amide bond can create steric hindrance, preventing protease binding and cleavage. nih.gov

Thioamide Bonds: Replacing the amide carbonyl oxygen with sulfur can disrupt the hydrogen bonding patterns recognized by proteases.

Reduced Amide Bonds (Pseudopeptides): Converting the -CO-NH- bond to a -CH₂-NH- bond removes the carbonyl group targeted by many proteases.

Heterocycle Formation: Incorporating stable heterocyclic rings like oxazoles or thiazoles within the backbone creates rigid, non-natural structures that resist proteolysis. rsc.org

These modifications can be introduced at specific, known cleavage sites to enhance the stability of a peptide like Glycyl-L-valyl-L-seryl-L-threonylglycine while aiming to preserve the essential side-chain orientations required for its catalytic activity.

Cyclization is a powerful technique to improve both the stability and bioavailability of peptides. nih.govnih.gov By linking the N- and C-termini or creating a side-chain to side-chain linkage, the peptide is locked into a more rigid, bioactive conformation. This conformational constraint reduces the entropic penalty of binding to a target and can protect the peptide from exopeptidases that cleave terminal amino acids. nih.govwuxiapptec.com Furthermore, cyclization can improve membrane permeability by masking polar groups and promoting conformations suitable for passive diffusion. nih.gov For this compound, cyclization could stabilize the active loop conformation, potentially enhancing its affinity and resistance to degradation.

| Cyclization Strategy | Description | Potential Advantage for GVSTG Analogs |

| Head-to-Tail Cyclization | The N-terminal amine is linked to the C-terminal carboxyl group, forming a cyclic backbone. | Protects against both aminopeptidases and carboxypeptidases; constrains the overall backbone conformation. |

| Side Chain-to-Side Chain Cyclization | Two amino acid side chains are linked together, often using residues like lysine (B10760008) and aspartic acid. | Creates a loop within the peptide, allowing for more localized conformational control. |

| Peptide Stapling | Covalent linkage of two side chains, typically using all-hydrocarbon staples, to stabilize helical structures. | While GVSTG is not helical, this principle can be adapted to stabilize other secondary structures like turns. |

This table is generated based on established peptidomimetic principles and illustrates hypothetical applications.

The substitution of natural L-amino acids with unnatural counterparts is a cornerstone of peptidomimetic design. nih.govnih.gov Unnatural amino acids can introduce novel side chains, modify the peptide backbone, and confer resistance to proteolysis. cpcscientific.com

Examples of Unnatural Amino Acid Modifications:

D-Amino Acids: Replacing an L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. nih.gov

β-Amino Acids: These have an extra carbon atom in their backbone, which alters the peptide's secondary structure and makes it unrecognizable to many proteases.

Cα-tetrasubstituted Amino Acids: Amino acids like aminoisobutyric acid (Aib) introduce significant conformational constraints and are inherently resistant to enzymatic degradation.

Incorporating such amino acids into the this compound sequence could dramatically increase its half-life in a biological system. nih.gov

Structure-Activity Relationship (SAR) Studies for Functional Optimization of Pentapeptide Analogs

Understanding the relationship between the structure of this compound and its biological activity is crucial for designing optimized analogs. nih.gov SAR studies systematically modify the peptide's structure and measure the resulting changes in function, such as enzymatic activity or binding affinity. acs.org A common technique is an alanine (B10760859) scan , where each amino acid residue is systematically replaced with alanine to determine its contribution to the peptide's function.

Hypothetical Alanine Scan of this compound:

| Original Peptide | Substituted Analog | Hypothetical Effect on iPLA₂ Activity | Rationale |

| Gly -Val-Ser-Thr-Gly | Ala -Val-Ser-Thr-Gly | Moderate Decrease | Glycine (B1666218) provides backbone flexibility; substitution with alanine may slightly restrict the optimal conformation. |

| Gly-Val -Ser-Thr-Gly | Gly-Ala -Ser-Thr-Gly | Significant Decrease | The bulky, hydrophobic side chain of valine is likely important for substrate positioning or creating a specific hydrophobic pocket. |

| Gly-Val-Ser -Thr-Gly | Gly-Val-Ala -Thr-Gly | Complete Loss of Activity | Serine is the catalytic nucleophile in the lipase (B570770) active site; its hydroxyl group is essential for the hydrolysis reaction. |

| Gly-Val-Ser-Thr -Gly | Gly-Val-Ser-Ala -Gly | Significant Decrease | The threonine side chain, with its hydroxyl group and methyl group, likely plays a key role in hydrogen bonding or steric interactions within the active site. |

| Gly-Val-Ser-Thr-Gly | Gly-Val-Ser-Thr-Ala | Moderate Decrease | Similar to the first glycine, this residue likely provides flexibility at the end of the motif to allow for proper protein folding. |

This table represents a hypothetical SAR study based on the known function of the GVSTG motif as a lipase active site. The predicted outcomes are based on established biochemical principles.

Nature itself provides an SAR study, as a closely related iPLA₂ isoform, BmiPLA2A, contains a GTSTG motif instead of GVSTG, indicating that the valine residue can be substituted while retaining function, though likely with altered substrate specificity or efficiency. mdpi.com

Strategies for Mimicking Key Pharmacophoric Elements of this compound

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert its biological effect. nih.govbabrone.edu.in For the this compound motif, the key pharmacophoric elements are derived from its role as a catalytic center.

Key Pharmacophoric Features:

Nucleophilic Hydroxyl Group: Provided by the Serine residue, this is the central feature for the hydrolysis of phospholipids (B1166683).

Hydrogen Bond Donors/Acceptors: The hydroxyl group of Threonine and the backbone amides contribute to a hydrogen-bonding network that stabilizes the transition state of the reaction.

Hydrophobic Moieties: The Valine side chain likely contributes to a hydrophobic pocket for binding the acyl chains of the lipid substrate.

Conformational Flexibility: The two Glycine residues provide the necessary flexibility for the active site loop to adopt its catalytically competent conformation.

Peptidomimetic design aims to create non-peptide scaffolds that present these pharmacophoric elements in the correct spatial orientation. nih.gov For example, a rigid, non-peptide scaffold could be designed to position a hydroxyl group, a hydrophobic group, and a hydrogen-bonding moiety in a 3D arrangement that mimics the active conformation of the GVSTG loop. This approach can lead to molecules with entirely different chemical structures but the same biological function, often with superior stability and bioavailability.

Rational Design of Oligopeptide Analogs with Modulated Biological Activity

Rational design uses the structural and functional information from SAR and pharmacophore studies to create novel peptide analogs with specific, desired properties. acs.orgfrontiersin.org For this compound, analogs could be designed as inhibitors, substrates with altered specificity, or more potent activators.

Design Strategies for Modulating Activity:

Inhibitor Design: The most direct way to create an inhibitor would be to replace the catalytic Serine with an amino acid that cannot act as a nucleophile, such as Alanine or a non-hydrolyzable analog like a ketone. This would allow the molecule to bind to the active site without initiating catalysis, thereby acting as a competitive inhibitor.

Modulating Substrate Specificity: By altering the Valine residue to other hydrophobic amino acids (e.g., Leucine, Isoleucine, or Phenylalanine), one could potentially change the enzyme's preference for different fatty acid chains on the phospholipid substrate. This could be used to create research tools to probe the function of iPLA₂ enzymes.

Enhancing Potency: Combining modifications that improve stability (e.g., D-amino acids, cyclization) with substitutions that enhance binding affinity (identified through SAR studies) could lead to the development of highly potent and stable peptidomimetic analogs. For instance, an analog could be cyclized to pre-organize it into the optimal binding conformation, thereby increasing its effective concentration at the target site.

Through these rational design approaches, the native this compound sequence serves as a starting point for the development of sophisticated molecular probes and potential therapeutic agents targeting the iPLA₂ family of enzymes.

Advanced Analytical and Bioanalytical Methodologies for Oligopeptide Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target molecule from impurities and complex matrices. The choice of technique is dictated by the peptide's specific properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic peptides and for their quantification. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. hplc.eu In RP-HPLC, the separation is based on the hydrophobic character of the analyte. A nonpolar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

For Glycyl-L-valyl-L-seryl-L-threonylglycine, which contains a mix of hydrophobic (Valine) and hydrophilic (Serine, Threonine, Glycine) residues, RP-HPLC provides excellent resolution from synthetic impurities, such as deletion sequences or incompletely deprotected peptides. The peptide is injected into the column, and the concentration of the organic solvent is gradually increased. More hydrophobic species are retained longer on the column. Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all observed peaks detected, typically by UV absorbance at 214 nm. iu.edu

Table 1: Illustrative RP-HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identity |

| 1 | 8.5 | 15,234 | 1.2 | Impurity |

| 2 | 12.1 | 1,254,678 | 98.5 | This compound |

| 3 | 13.4 | 10,156 | 0.3 | Impurity |

For highly polar peptides that exhibit poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. nestgrp.comsigmaaldrich.com HILIC utilizes a polar stationary phase (like bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.commetwarebio.com The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. nih.gov

This compound, with its multiple hydroxyl and amide groups, is a polar molecule. In HILIC, it would be well-retained and eluted in order of increasing hydrophilicity, which is generally the reverse of the elution order in RP-HPLC. sigmaaldrich.com This technique is particularly valuable for separating the target peptide from nonpolar impurities or when analyzing it in complex biological fluids. nih.gov

Table 2: Comparison of Retention Behavior for a Polar Pentapeptide in RP-HPLC vs. HILIC

| Chromatographic Mode | Stationary Phase Type | Mobile Phase Gradient | Expected Retention for this compound |

| RP-HPLC | Nonpolar (e.g., C18) | Increasing organic solvent | Low to moderate retention |

| HILIC | Polar (e.g., Silica, Amide) | Decreasing organic solvent | High retention |

Mass Spectrometry (MS) Platforms for Identification and Sequence Verification

Mass spectrometry is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. It is often coupled with a chromatographic separation technique for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide sequencing. ethz.chresearchgate.net In this method, peptides separated by LC are ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. For de novo sequencing, an ion of a specific mass-to-charge ratio (m/z), corresponding to the protonated peptide ([M+H]⁺), is selected and subjected to fragmentation through collision-induced dissociation (CID). nih.gov

The fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions, mainly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. wikipedia.org By analyzing the resulting MS/MS spectrum, the amino acid sequence can be reconstructed from scratch without relying on a database. creative-proteomics.com This technique would unequivocally verify the sequence of this compound. It can also identify any unexpected modifications, although these are less common in synthetic peptides.

Table 3: Predicted m/z of Singly Charged b- and y-ions for this compound (C₁₇H₃₁N₅O₈, MW = 449.46 g/mol )

| Sequence | b-ion (m/z) | y-ion (m/z) |

| G | 58.03 | 450.23 (MH⁺) |

| V | 157.09 | 393.21 |

| S | 244.13 | 294.14 |

| T | 345.17 | 207.11 |

| G | 402.20 | 106.06 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. After ionization, ions are guided through a drift tube filled with a neutral buffer gas. iu.edu They are separated based on their size, shape, and charge, which determines their drift time through the tube. This property is characterized by the ion's rotationally averaged collision cross-section (CCS). acs.org

The primary strength of IMS-MS is its ability to separate isomers—peptides with the same mass but different structures (e.g., sequence variations or stereoisomers)—which cannot be distinguished by MS alone. nih.govmdpi.comacs.org For a standard synthetic peptide like this compound, which lacks common isomers, IMS-MS would be expected to produce a single, sharp peak in the mobility spectrum for a given charge state. This confirms the conformational purity of the peptide. It is also highly effective at separating the target peptide from any co-eluting isomeric impurities that may have formed during synthesis. iu.edu

Table 4: Hypothetical IMS-MS Data for Differentiating a Target Peptide from an Isomeric Impurity

| Peptide | Sequence | Molecular Weight | Charge State (z) | m/z | Hypothetical CCS (Ų) |

| Target Peptide | G-V-S-T-G | 449.21 | +1 | 450.22 | 195.5 |

| Isomeric Impurity | G-S-V-T-G | 449.21 | +1 | 450.22 | 198.2 |

Capillary Electrophoresis (CE) and CE-MS for Charge/Size-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC. nih.gov Separation in CE is based on the differential migration of charged analytes in a background electrolyte under the influence of a high-voltage electric field. nih.govnih.gov The migration speed is dependent on the analyte's charge-to-size ratio. Because CE is performed in narrow capillaries, it requires minimal sample volume and can provide rapid, highly efficient separations. nih.govnih.gov

This compound possesses both an N-terminal amino group and a C-terminal carboxyl group, as well as the side chains of its constituent amino acids. Its net charge is therefore dependent on the pH of the background electrolyte. By adjusting the pH, the separation selectivity can be finely tuned. Coupling CE directly to a mass spectrometer (CE-MS) combines the high-efficiency separation of CE with the sensitive and specific detection of MS, making it a powerful tool for peptide characterization, impurity profiling, and analysis in complex biological matrices. ijpca.orgdb-thueringen.de

Table 5: Theoretical Net Charge of this compound at Different pH Values

| pH | Predominant Charge on N-terminus (~pKa 8.0) | Predominant Charge on C-terminus (~pKa 3.5) | Net Charge | Expected Migration Direction |

| 2.0 | +1 | 0 | +1 | Towards Cathode (-) |

| 5.75 (pI) | +1 | -1 | 0 | Minimal Migration |

| 9.0 | 0 | -1 | -1 | Towards Anode (+) |

NMR-Based Quantitative Analysis (qNMR) and Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and concentration of chemical entities in a sample. emerypharma.commdpi.com Quantitative NMR (qNMR) is a specific application of NMR that allows for the precise measurement of the concentration of an analyte in a solution. emerypharma.com The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal. usp.org

For an oligopeptide such as this compound, ¹H NMR is the most commonly used nucleus for quantitative purposes due to its high natural abundance (99.99%) and high gyromagnetic ratio, which results in greater sensitivity. emerypharma.com A typical qNMR experiment involves the following steps: meticulous sample preparation, acquisition of the NMR spectrum under optimized conditions, and careful data processing and analysis. emerypharma.com To ensure accurate quantification, a certified internal standard of known concentration is added to the sample. The concentration of the target oligopeptide is then determined by comparing the integral of one of its characteristic signals to the integral of a signal from the internal standard. ox.ac.uk

One of the challenges in the qNMR analysis of larger molecules like peptides is the potential for signal overlap and line broadening, which can complicate accurate integration. bruker.com To mitigate these effects, experiments are often conducted in non-native conditions, such as a mixture of deuterated water and acetonitrile, and at elevated temperatures to disrupt intermolecular interactions and reduce viscosity. bruker.com

For detailed structural elucidation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: Provides initial information on the number and types of protons in the molecule. The chemical shifts of the α-protons of the amino acid residues can give clues about the secondary structure.

¹³C NMR: Offers insights into the carbon framework of the oligopeptide.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is crucial for assigning protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of all protons in an amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the three-dimensional structure and conformation of the peptide.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the amino acid sequence.

A hypothetical qNMR analysis of this compound is presented in the interactive data table below.

| Parameter | Value | Description |

|---|---|---|

| Analyte | This compound | The oligopeptide being quantified. |

| Internal Standard | Maleic Acid | A certified reference material with a known purity and concentration. |

| Solvent | D₂O | Deuterated water is used as the NMR solvent to avoid a large solvent signal. |

| Analyte Signal Integral | 1.50 | Integral of a well-resolved proton signal from the analyte (e.g., a glycine (B1666218) α-proton). |

| Number of Protons (Analyte) | 2 | The number of protons contributing to the selected analyte signal. |

| Internal Standard Signal Integral | 2.25 | Integral of a well-resolved proton signal from the internal standard (e.g., the olefinic protons of maleic acid). |

| Number of Protons (Standard) | 2 | The number of protons contributing to the selected internal standard signal. |

| Concentration of Standard | 5.00 mM | The precise concentration of the internal standard in the NMR tube. |

| Calculated Concentration of Analyte | 3.33 mM | The calculated concentration of the oligopeptide based on the qNMR data. |

Hyphenated Techniques for Comprehensive Profiling of Oligopeptides

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures containing oligopeptides. ijpsjournal.comijarnd.com These techniques offer high sensitivity, selectivity, and the ability to provide both quantitative and qualitative information in a single analysis. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for peptide analysis. mdpi.comchromatographytoday.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection of mass spectrometry. mdpi.comchromatographytoday.com For oligopeptides like this compound, reversed-phase HPLC is commonly employed, where the peptide is separated based on its hydrophobicity. nih.gov

Once separated, the peptide elutes from the chromatography column and is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that typically produces intact protonated molecular ions (e.g., [M+H]⁺). mdpi.com The mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, then separates the ions based on their mass-to-charge ratio (m/z). chromatographyonline.com Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by inducing fragmentation of the peptide and analyzing the resulting fragment ions. This fragmentation pattern can be used to determine the amino acid sequence of the peptide. chromatographytoday.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique for peptide analysis. nih.govwikipedia.org CE separates charged molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. longdom.org This technique offers very high separation efficiency and requires only a small amount of sample. wikipedia.org CE-MS is particularly well-suited for the analysis of polar and charged oligopeptides and can be complementary to LC-MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for the analysis of intact peptides due to their low volatility. americanpeptidesociety.org However, it can be a valuable tool for the analysis of the amino acid composition of an oligopeptide after it has been hydrolyzed into its constituent amino acids. nih.govacs.org The amino acids are typically derivatized to increase their volatility before being introduced into the GC-MS system. americanpeptidesociety.orgacs.org More recently, novel methods such as gas chromatography–isotope dilution infrared spectrometry (GC–IDIR) have been explored for peptide purity analysis. chromatographyonline.com

The following interactive data table provides a comparison of these hyphenated techniques for the analysis of oligopeptides.

| Technique | Principle of Separation | Typical Application for Oligopeptides | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS | Partitioning between a stationary and mobile phase based on polarity. | Separation, identification, quantification, and sequencing of intact oligopeptides. | High sensitivity, high selectivity, applicable to a wide range of peptides. mdpi.comchromatographytoday.com | Can be complex to develop methods, potential for matrix effects. |

| CE-MS | Differential migration of charged species in an electric field. | Analysis of charged and polar oligopeptides, impurity profiling. ijpca.org | High separation efficiency, small sample volume required. wikipedia.org | Lower loading capacity compared to LC, can have lower sensitivity for some analytes. |

| GC-MS | Partitioning between a stationary phase and a mobile gas phase based on volatility. | Amino acid composition analysis after hydrolysis and derivatization. nih.govacs.org | Excellent separation for volatile compounds, well-established technique. | Not suitable for intact peptides, requires derivatization. americanpeptidesociety.org |

Future Perspectives and Emerging Research Avenues in Pentapeptide Science

Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Function

A comprehensive understanding of the biological role of pentapeptides like Glycyl-L-valyl-L-seryl-L-threonylglycine necessitates a move beyond single-molecule studies towards a more holistic, systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the complex molecular interactions and regulatory networks in which a peptide may be involved. creative-proteomics.comnih.gov By combining these large-scale datasets, researchers can begin to map the intricate web of connections between the genetic blueprint and the functional molecular landscape of a cell or organism. nih.govspringernature.com

For a novel pentapeptide such as this compound, a multi-omics approach could potentially identify its endogenous origins, its biosynthetic and degradation pathways, and its downstream effects on cellular processes. For instance, proteomics data might reveal proteins that bind to or are modified by the peptide, while metabolomics could uncover changes in metabolic pathways in response to its presence. mdpi.com This integrated analysis can provide a comprehensive picture of the peptide's function within a biological system, paving the way for the identification of new therapeutic targets and a deeper understanding of disease mechanisms. creative-proteomics.com

Table 1: Hypothetical Multi-Omics Data Integration Strategy for this compound

| Omics Layer | Potential Data Generated | Insights for this compound |

| Genomics | Identification of genes encoding potential precursor proteins. | Elucidating the genetic origin of the pentapeptide. |

| Transcriptomics | Quantification of mRNA levels of genes related to precursor proteins and interacting partners. | Understanding the regulatory context of the peptide's production. |

| Proteomics | Identification and quantification of the mature peptide, its precursor, and interacting proteins. | Confirming its presence and identifying its direct molecular partners. |

| Metabolomics | Measurement of changes in small molecule metabolites in response to the peptide. | Revealing the downstream metabolic pathways influenced by the peptide. |

Advanced Nanotechnology Applications in Peptide Delivery and Biosensing

A significant hurdle in the therapeutic application of peptides is their delivery to the target site in the body. medium.com Nanotechnology offers promising solutions to overcome challenges such as enzymatic degradation and poor membrane permeability. qub.ac.ukcurapath.comnih.gov Encapsulating this compound within nanoparticles could protect it from degradation, control its release profile, and even target it to specific cells or tissues. nih.gov Various nanomaterials, including liposomes, polymeric nanoparticles, and gold nanoparticles, are being explored for peptide delivery. nih.gov

Beyond drug delivery, nanotechnology also plays a crucial role in the development of highly sensitive and specific biosensors for peptide detection. febscongress.orgmdpi.comresearchgate.net Peptide-based nanosensors can be designed to detect a wide range of analytes with high precision. acs.orgnih.gov In the context of this compound, nanosensors could be developed to monitor its concentration in biological fluids, which would be invaluable for pharmacokinetic studies and diagnostics.

Rational Design of Self-Assembling Peptides for Biomaterials Science

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental principle in nature. researchgate.net Peptides can be rationally designed to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govnih.govmdpi.com These self-assembled peptide biomaterials have a wide range of potential applications in tissue engineering, regenerative medicine, and drug delivery. mdpi.comacs.org

The amino acid sequence of this compound, with its mix of hydrophobic (Valine) and hydrophilic (Serine, Threonine, Glycine) residues, suggests a potential for self-assembly under specific conditions. Through rational design, modifications to this sequence could be made to enhance its self-assembling properties and control the morphology of the resulting nanostructures. nih.govnih.gov For example, altering the charge distribution or hydrophobicity could lead to the formation of stable hydrogels suitable for encapsulating cells or therapeutic agents. nih.gov

Ethical Considerations and Regulatory Frameworks in Peptide Research Translation

As with any novel therapeutic agent, the translation of peptide-based research from the laboratory to the clinic is governed by strict ethical and regulatory frameworks. jocpr.comjocpr.com Patient safety is of paramount importance, and rigorous preclinical and clinical trials are required to establish the safety and efficacy of a new peptide therapeutic. jocpr.com Informed consent from clinical trial participants is a critical ethical requirement. jocpr.com

The regulatory landscape for peptide drugs is complex, as they occupy a space between small molecules and larger protein biologics. researchgate.netrsc.org Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the chemistry, manufacturing, and control of synthetic peptides. researchgate.netregenerativemc.com For a new entity like this compound, navigating this regulatory pathway would involve comprehensive characterization of the molecule, its impurities, and its stability. researchgate.net Recent changes in FDA regulations regarding compounded peptide therapies also highlight the evolving nature of this field and the need for researchers and developers to stay abreast of the latest guidelines. regenerativemc.compeptide-drug-summit.commedium.com

Predictive Modeling for Oligopeptide Properties and Biological Activity

The vast chemical space of possible peptide sequences makes the experimental screening of every candidate impractical. Computational and predictive modeling approaches are therefore essential for accelerating the discovery and design of peptides with desired properties. nih.govnih.govmdpi.com Machine learning and deep learning models are increasingly being used to predict various peptide properties, including bioactivity, toxicity, and physicochemical characteristics, based on their amino acid sequence. rsc.orgacs.orgnih.govnih.gov

For this compound, predictive models could be employed to forecast its potential biological activities, such as antimicrobial or anticancer effects, based on its sequence features. researchgate.net Furthermore, computational tools can predict its structure and how it might interact with biological targets. rsc.org This in silico approach can help to prioritize peptides for experimental validation, thereby saving time and resources in the drug discovery process. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 463.47 g/mol | Calculation based on amino acid composition |

| Isoelectric Point (pI) | 5.63 | In silico prediction tool |

| Hydrophobicity (GRAVY score) | -0.66 | In silico prediction tool |

| Charge at pH 7 | 0 | In silico prediction tool |

Q & A

Q. What are the optimal synthetic routes for GVSTG, and how can reaction conditions be optimized for yield and purity?

GVSTG can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling Reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation, minimizing racemization .

- Resin Selection : Rink amide resin is preferred for C-terminal amidation.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) achieves >95% purity. Monitor yield via LC-MS (e.g., m/z calculated for C₁₆H₂₈N₄O₈: 404.2) .

- Optimization : Adjust reaction temperature (20–25°C) and coupling times (2–4 hrs) to balance yield and epimerization risks .

Q. Which analytical techniques are most effective for characterizing GVSTG’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms backbone connectivity and stereochemistry. Key signals: α-protons (δ 3.8–4.3 ppm), amide protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]⁺ = 405.2) .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (190–250 nm); absence of β-sheet peaks (e.g., 218 nm) indicates random coil conformation .

Q. How should researchers handle and store GVSTG to prevent degradation?

- Storage : Lyophilized powder at –20°C under argon minimizes hydrolysis. For solutions, use pH 5–6 buffers (e.g., acetate) and avoid repeated freeze-thaw cycles .

- Stability Testing : Monitor degradation via HPLC over 72 hrs at 4°C and 25°C. Report % remaining intact peptide .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict GVSTG’s conformational stability under physiological conditions?

- Force Fields : Use AMBER or CHARMM36 with explicit solvent (TIP3P water). Simulate >100 ns trajectories to analyze backbone dihedral angles (φ/ψ) and hydrogen bonding .

- Physiological Parameters : Simulate at 310 K, 1 atm, and 150 mM NaCl to mimic blood plasma. Compare free energy landscapes (FELs) to identify dominant conformers .

- Validation : Cross-reference with NMR-derived NOE restraints to ensure simulation accuracy .

Q. What strategies resolve contradictions in GVSTG’s bioactivity data arising from assay variability?

Q. What design considerations are critical for in vivo studies of GVSTG’s metabolic pathways?

- Dosing : Calculate pharmacokinetic parameters (t₁/₂, Cmax) via IV/SC administration in rodents (e.g., 1–10 mg/kg). Use radiolabeled ¹⁴C-GVSTG for tissue distribution studies .

- Metabolite Profiling : LC-MS/MS identifies cleavage products (e.g., dipeptides Val-Ser, Thr-Gly). Compare with in vitro protease digestion assays .

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.